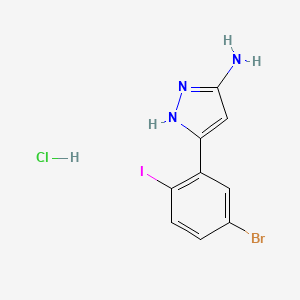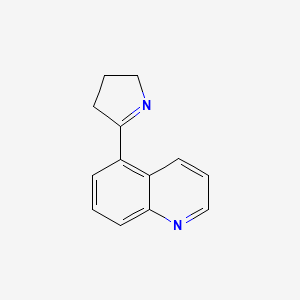
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is an organic compound with the molecular formula C13H12N2 It is a heterocyclic compound that contains both a quinoline and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline typically involves the condensation of quinoline derivatives with pyrrole derivatives. One common method is the Pictet-Spengler reaction, which involves the cyclization of an arylamine with an aldehyde or ketone under acidic conditions. This reaction can be carried out using various catalysts and solvents to optimize yield and purity .
Industrial Production Methods
This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to ensure product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: This compound is explored for its use in organic electronics and as a building block for advanced materials.
Analytical Chemistry: It can be used as a fluorescent probe for detecting metal ions and other analytes.
Mecanismo De Acción
The mechanism by which 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline: Similar in structure but with different positional isomerism.
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl): Contains a pyridine ring instead of a quinoline ring.
Uniqueness
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is unique due to its specific arrangement of the quinoline and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline |
InChI |
InChI=1S/C13H12N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8H,3,7,9H2 |
Clave InChI |
ROZPLBGYRJPWQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)C2=C3C=CC=NC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


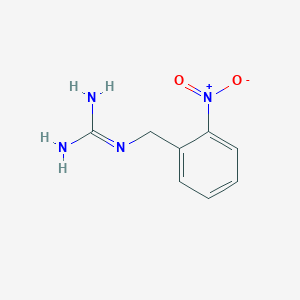
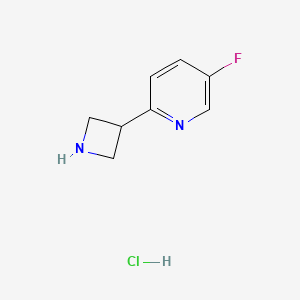
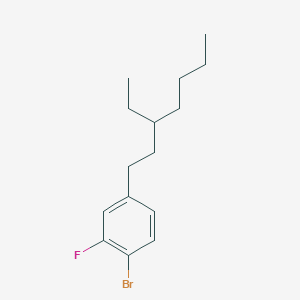
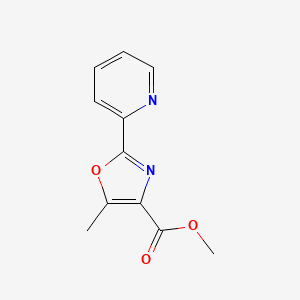

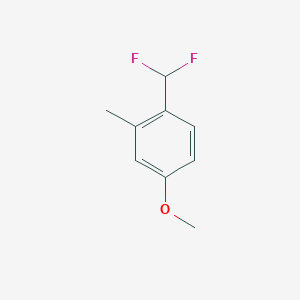
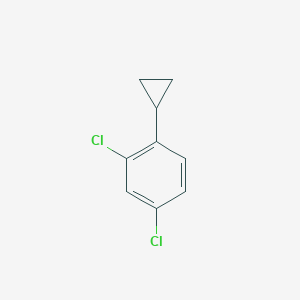

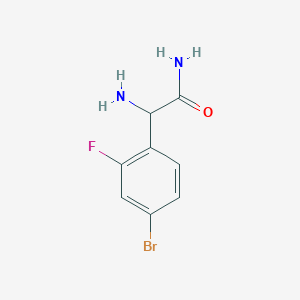
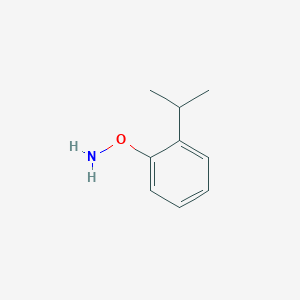
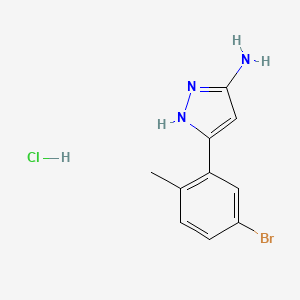

![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
